![molecular formula C10H6BrN5O B1384441 3-(4-溴苯基)-3,6-二氢-7H-[1,2,3]三唑并[4,5-d]嘧啶-7-酮 CAS No. 1082366-92-4](/img/structure/B1384441.png)
3-(4-溴苯基)-3,6-二氢-7H-[1,2,3]三唑并[4,5-d]嘧啶-7-酮
描述
3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C10H6BrN5O and its molecular weight is 292.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis and Structural Characteristics
The compound can be synthesized through various chemical reactions, including cyclization and condensation methods. For example, the synthesis often involves the use of starting materials like 4-bromophenyl derivatives and triazole precursors. The structural formula of the compound is , with a molecular weight of approximately 292.09 g/mol. Its unique structure contributes to its biological activity.
Antimicrobial Properties
Research has shown that compounds similar to 3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exhibit significant antimicrobial activity. A study demonstrated that derivatives of this compound were effective against various bacterial strains, indicating its potential as an antibacterial agent. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. Antioxidants are crucial in preventing oxidative stress-related diseases. Studies have indicated that triazole derivatives can scavenge free radicals effectively, thus providing protection against cellular damage caused by oxidative stress .
Anticancer Potential
The anticancer properties of 3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one have been explored in various studies. Compounds in this class have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in different cancer cell lines. The precise mechanisms involve targeting specific signaling pathways associated with cell growth and survival .
Case Study: Antimicrobial Activity
In a study published in the Iraqi Journal of Science, researchers synthesized several derivatives of triazolopyrimidine compounds and tested their antimicrobial efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited a significant zone of inhibition compared to standard antibiotics .
Compound | Zone of Inhibition (mm) | Bacterial Strain |
---|---|---|
Compound A | 20 | E. coli |
Compound B | 25 | S. aureus |
3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one | 22 | E. coli |
Case Study: Antioxidant Activity
Another study focused on the antioxidant capacity of triazolo derivatives using DPPH radical scavenging assays. The findings revealed that these compounds could significantly reduce DPPH radical concentration at varying concentrations, showcasing their potential as natural antioxidants .
Concentration (µg/mL) | % Radical Scavenging |
---|---|
10 | 30 |
50 | 60 |
100 | 85 |
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often a target for cancer treatment due to its role in controlling cell proliferation .
Mode of Action
The compound acts as an inhibitor of CDK2 . By binding to the active site of CDK2, it prevents the kinase from phosphorylating its substrates, thereby halting cell cycle progression . This inhibition can lead to cell cycle arrest and potentially induce apoptosis in cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression . CDK2 is essential for the transition from the G1 phase to the S phase and from the G2 phase to mitosis . By inhibiting CDK2, the compound can halt the cell cycle, preventing the replication of cancer cells .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation . By inhibiting CDK2, the compound can prevent the cell cycle from progressing, leading to cell cycle arrest . This can result in the death of cancer cells, as they are unable to proliferate .
生化分析
Biochemical Properties
3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one plays a crucial role in several biochemical reactions. It interacts with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the nervous system. This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine and subsequent effects on nerve transmission . Additionally, this compound has been shown to interact with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially modulating their activity and influencing cellular redox states .
Cellular Effects
The effects of 3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one on various cell types are profound. In neuronal cells, it can alter cell signaling pathways by modulating the activity of neurotransmitter receptors and enzymes involved in neurotransmitter metabolism . This can lead to changes in gene expression and cellular metabolism, affecting processes such as synaptic plasticity and neuronal survival. In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation by interfering with cell cycle regulators and apoptotic pathways .
Molecular Mechanism
At the molecular level, 3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. For example, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure can lead to gradual degradation and reduced efficacy, necessitating careful consideration of dosage and exposure duration in experimental setups .
Dosage Effects in Animal Models
The effects of 3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one in animal models are dose-dependent. At low doses, it can enhance cognitive function and exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress . At higher doses, it may induce toxicity, leading to adverse effects such as neurodegeneration and impaired motor function . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may retain biological activity . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions can alter metabolite levels and impact cellular energy production and redox balance.
Transport and Distribution
Within cells and tissues, 3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is transported and distributed through interactions with specific transporters and binding proteins. It can be actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in target cells . Additionally, binding to plasma proteins can influence its distribution and bioavailability, affecting its overall pharmacokinetic profile .
Subcellular Localization
The subcellular localization of 3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is critical for its activity and function. It can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, where it exerts its effects on gene expression, energy production, and protein synthesis . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its precise localization and functional activity .
生物活性
3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a reaction involving 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione and 2-bromo-1-phenylethanone. The mixture is refluxed in ethanol to yield the desired product after crystallization. The structural characteristics reveal that the triazole and pyrimidine rings are coplanar, which is crucial for its biological activity .
Structural Data Table
Atom | X (Å) | Y (Å) | Z (Å) | Bond Lengths (Å) |
---|---|---|---|---|
N7 | 0.56759 | 0.41840 | 0.94700 | C—N: 1.304(3) |
N8 | 0.59874 | 0.32982 | 1.00728 | C—N: 1.301(3) |
C1 | 0.84670 | 0.4669 | 1.0500 | C—N: 1.304(3) |
C2 | 0.80011 | 0.4193 | 1.1012 | C—N: 1.300(3) |
Anticancer Properties
Research has shown that derivatives of the triazolo[4,5-d]pyrimidine scaffold exhibit significant anticancer properties across various cancer cell lines:
- Inhibition of USP28 : The compound has been identified as a potent inhibitor of USP28 with an IC50 value of approximately 1.1 μmol/L. USP28 plays a role in tumorigenesis by stabilizing oncogenic proteins .
- Microtubule Destabilization : Compounds similar to this structure have demonstrated effective inhibition of microtubule assembly, indicating potential as microtubule-destabilizing agents in cancer therapy .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Apoptosis Induction : Studies indicate that it can induce apoptosis in cancer cells by enhancing caspase-3 activity and causing morphological changes indicative of cell death .
- Cell Cycle Arrest : It has been observed to affect the cell cycle progression in cancer cells, leading to growth inhibition and eventual cell death.
Antimicrobial Activity
In addition to its anticancer properties, derivatives of this compound have shown promising antimicrobial activity against various pathogens:
- Antibacterial and Antifungal Effects : Compounds in this class have been reported to exhibit significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .
Case Studies and Research Findings
Several studies have highlighted the efficacy of triazolo[4,5-d]pyrimidine derivatives:
- Breast Cancer Studies : Compounds similar to this structure were tested on MDA-MB-231 breast cancer cells, demonstrating significant apoptosis induction and cell cycle arrest at low concentrations (1–10 μM) .
- In Vivo Studies : Animal models have shown that these compounds can reduce tumor size significantly when administered at therapeutic doses, suggesting their potential for clinical application in oncology .
属性
IUPAC Name |
3-(4-bromophenyl)-6H-triazolo[4,5-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN5O/c11-6-1-3-7(4-2-6)16-9-8(14-15-16)10(17)13-5-12-9/h1-5H,(H,12,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYLESNENKIHMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C(=O)NC=N3)N=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。